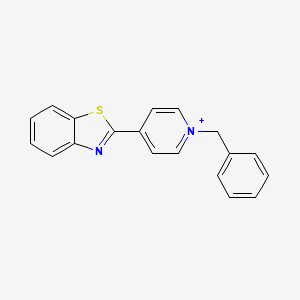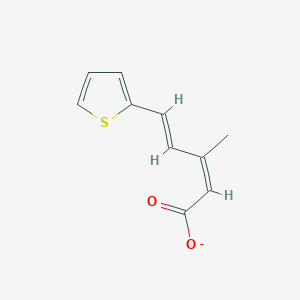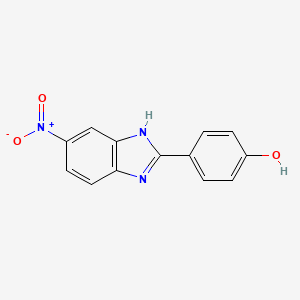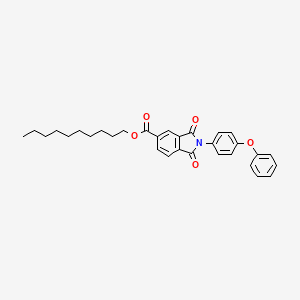
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-ditio es un complejo compuesto orgánico conocido por su estructura y propiedades únicas. Se caracteriza por la presencia de múltiples átomos de oxígeno y nitrógeno dentro de un marco cíclico, lo que lo convierte en un tema interesante para varios estudios químicos .
Métodos De Preparación
La síntesis de 1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-ditio implica múltiples pasos y condiciones de reacción específicas. Un método común incluye la reacción de derivados de diacil-2,3,5,6-tetraoxopiperazina o tetraoxadiazaisowurtzitane con ácidos fuertes y fuentes de nitrato. Esta reacción exotérmica procede a temperaturas superiores a las condiciones ambientales . Los métodos de producción industrial pueden variar, pero generalmente implican rutas sintéticas de varios pasos similares para garantizar la pureza y el rendimiento del compuesto .
Análisis De Reacciones Químicas
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-ditio se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y agentes oxidantes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes derivados oxigenados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el compuesto .
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica En química, se utiliza como ligando en estudios de química de coordinación, particularmente en la formación de complejos metálicosAdemás, se estudia por su uso potencial en procesos industriales, como la catálisis y la ciencia de los materiales .
Mecanismo De Acción
El mecanismo de acción de 1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-ditio implica su capacidad para interactuar con iones metálicos y otras moléculas a través de enlaces de coordinación. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y la naturaleza de los iones metálicos o las moléculas con las que interactúa. Por ejemplo, en los sistemas de administración de fármacos, puede facilitar el transporte de fármacos a base de metales a objetivos específicos dentro del cuerpo .
Comparación Con Compuestos Similares
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-ditio se puede comparar con otros compuestos similares, como 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane y 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. Estos compuestos comparten estructuras cíclicas similares con múltiples átomos de oxígeno y nitrógeno, pero difieren en sus grupos funcionales específicos y su arquitectura molecular general. La singularidad de 1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-ditio radica en su disposición específica de átomos y su capacidad para formar complejos estables con una amplia gama de iones metálicos .
Propiedades
Fórmula molecular |
C14H28N4O4S2 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1,9,17,20-tetraoxa-4,6,12,14-tetrazacyclodocosane-5,13-dithione |
InChI |
InChI=1S/C14H28N4O4S2/c23-13-15-1-5-19-6-2-16-14(24)18-4-8-21-10-12-22-11-9-20-7-3-17-13/h1-12H2,(H2,15,17,23)(H2,16,18,24) |
Clave InChI |
RHQGMBHPBDHWGY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCNC(=S)NCCOCCOCCOCCNC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)

![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)



![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)

![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
